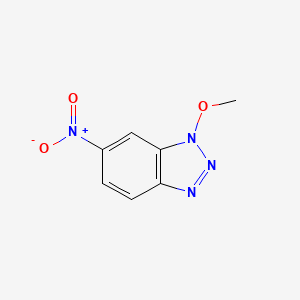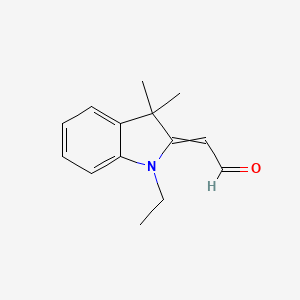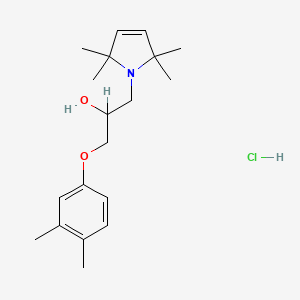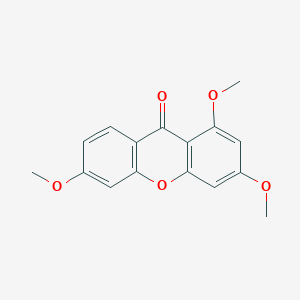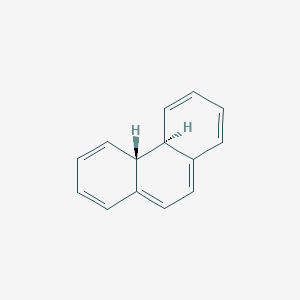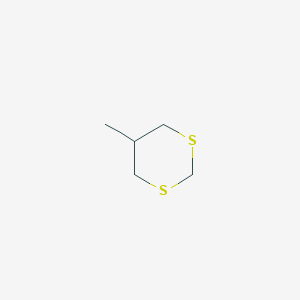
5-Methyl-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique reactivity and versatility in various synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dithiane can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: The process may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
化学反应分析
Types of Reactions: 5-Methyl-1,3-dithiane undergoes various types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, sulfonates, triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Alkylated dithiane derivatives.
科学研究应用
5-Methyl-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in multistep organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of complex organic molecules and natural products.
作用机制
The mechanism of action of 5-Methyl-1,3-dithiane involves its ability to act as a nucleophile due to the presence of sulfur atoms. The sulfur atoms can stabilize carbanions, making the compound a versatile intermediate in various organic reactions. The compound can also undergo umpolung (polarity inversion) reactions, allowing it to act as an acyl anion equivalent .
相似化合物的比较
1,3-Dithiane: Similar structure but without the methyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness: 5-Methyl-1,3-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and methodologies .
属性
CAS 编号 |
38761-25-0 |
|---|---|
分子式 |
C5H10S2 |
分子量 |
134.3 g/mol |
IUPAC 名称 |
5-methyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3 |
InChI 键 |
UNMGXVRDKDPTNK-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


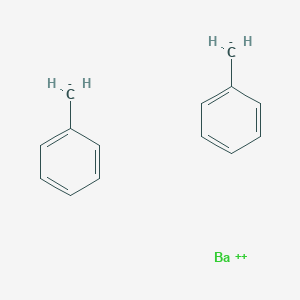
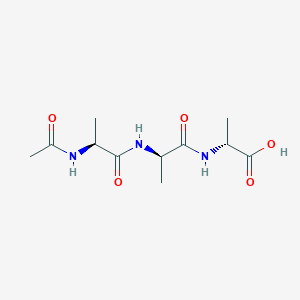
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)



![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
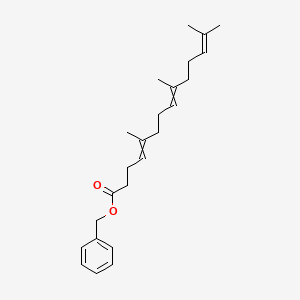
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
